molecular formula C7H6BrNO3 B1370634 Methyl 5-bromo-2-hydroxyisonicotinate CAS No. 913836-17-6

Methyl 5-bromo-2-hydroxyisonicotinate

Cat. No.: B1370634
CAS No.: 913836-17-6
M. Wt: 232.03 g/mol
InChI Key: XOMMLGBSSAVOET-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2-hydroxyisonicotinate is a chemical compound with the molecular formula C₇H₆BrNO₃. It is a derivative of isonicotinic acid, featuring a bromine atom at the 5-position and a hydroxyl group at the 2-position on the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-bromo-2-hydroxyisonicotinate typically involves the bromination of methyl 2-hydroxyisonicotinate. One common method includes the use of bromine in acetic acid as the brominating agent. The reaction is carried out under controlled conditions to ensure selective bromination at the 5-position .

Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process starting from readily available precursors. The process includes:

    Nitration: of methyl isonicotinate to introduce a nitro group.

    Reduction: of the nitro group to an amino group.

    Bromination: of the amino derivative to introduce the bromine atom.

    Hydrolysis: and esterification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-bromo-2-hydroxyisonicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Depending on the nucleophile, products such as amino or thiol derivatives.

    Oxidation Products: Conversion of the hydroxyl group to a carbonyl group.

    Reduction Products: Alcohol derivatives or dehalogenated compounds.

Scientific Research Applications

Methyl 5-bromo-2-hydroxyisonicotinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-bromo-2-hydroxyisonicotinate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The hydroxyl and bromine groups play crucial roles in these interactions, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

    Methyl 2-bromo-5-hydroxyisonicotinate: Similar structure but with different substitution pattern.

    5-Bromo-2-hydroxyisonicotinaldehyde: Contains an aldehyde group instead of an ester.

    5-Bromo-2-hydroxyisonicotinic acid: Features a carboxylic acid group instead of an ester.

Uniqueness: Methyl 5-bromo-2-hydroxyisonicotinate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both bromine and hydroxyl groups allows for versatile chemical modifications and interactions with biological targets .

Properties

IUPAC Name

methyl 5-bromo-2-oxo-1H-pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO3/c1-12-7(11)4-2-6(10)9-3-5(4)8/h2-3H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOMMLGBSSAVOET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=O)NC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00649554
Record name Methyl 5-bromo-2-oxo-1,2-dihydropyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

913836-17-6
Record name Methyl 5-bromo-2-oxo-1,2-dihydropyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 5-bromo-2-hydroxyisonicotinate
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